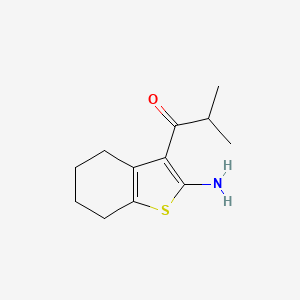

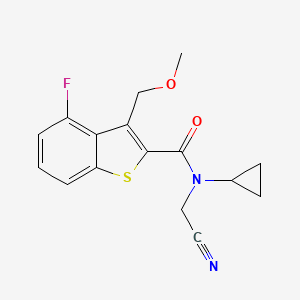

![molecular formula C18H19N3O2S B2385859 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide CAS No. 845664-53-1](/img/structure/B2385859.png)

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide” is a type of benzofuro[3,2-d]pyrimidine derivative . Benzofuro[3,2-d]pyrimidines are known to have a broad spectrum of biological activities .

Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields .Molecular Structure Analysis

The molecular formula of a similar compound, “2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[(3S)-1-benzyl-3-pyrrolidinyl]acetamide”, is C23H22N4O2S, with an average mass of 418.511 Da and a mono-isotopic mass of 418.146332 Da .Chemical Reactions Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles .Wissenschaftliche Forschungsanwendungen

Antifolate and Antitumor Activity

Benzofuro[3,2-d]pyrimidine derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the realm of antifolate and antitumor agents. These compounds, through the variation of their bridge regions and substitution patterns, have demonstrated varying degrees of inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), critical for DNA synthesis and repair in cancer cells. For instance, certain analogues have shown moderate to potent activity against DHFR from different sources and exhibited significant antitumor effects in vitro. The research indicates that structural modifications can enhance the activity against human DHFR and increase the potency against tumor cell growth, suggesting the importance of these derivatives in developing new antitumor agents (Gangjee et al., 1995); (Gangjee et al., 2000).

Bioactivity and Pharmaceutical Synthesis

The bioactivity of benzofuro[3,2-d]pyrimidine derivatives spans antibiosis, anti-inflammatory, anticancer, inhibitors of platelet aggregation, and enhancers of long-term memory. These compounds are pivotal in the synthesis of pharmaceuticals, highlighting their versatile applicability in drug development. The structural diversity of these derivatives offers a broad spectrum of biological activities, underscoring their potential as a valuable resource for pharmaceutical research and development (Xu Wei-ming, 2010).

Structural Studies and Chemical Synthesis

Structural studies and the synthesis of benzofuro[3,2-d]pyrimidine derivatives have provided insights into their chemical properties and potential applications. For example, detailed analysis of crystal structures has helped understand the molecular arrangements and interactions essential for their biological activity. These studies contribute to the rational design and synthesis of new compounds with improved efficacy and specificity for their target biological pathways. The synthesis approaches for these derivatives, including reactions involving iminophosphoranes and nucleophilic substitutions, have been refined to achieve higher yields and product purity, facilitating the exploration of their therapeutic potential (Li Li et al., 2012); (Hong-Mei Wang et al., 2019).

Wirkmechanismus

While the specific mechanism of action for “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide” is not available, benzofuro[3,2-d]pyrimidine derivatives are known to have a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial effects .

Zukünftige Richtungen

The synthesis and study of benzofuro[3,2-d]pyrimidine derivatives, including “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide”, is a promising area of research due to their broad spectrum of biological activities . Future research could focus on exploring their potential applications in medicine, particularly in the development of new drugs with anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial effects .

Eigenschaften

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-15(21-12-6-2-1-3-7-12)10-24-18-17-16(19-11-20-18)13-8-4-5-9-14(13)23-17/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZHRFGRMBIIPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2385776.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2385779.png)

![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2385780.png)

![2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2385783.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B2385784.png)

![N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2385790.png)

![2-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2385797.png)

![2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2385799.png)